An In-depth Technical Guide on the Molecular Structure and NMR Characterization of Stannyl Triazoles
An In-depth Technical Guide on the Molecular Structure and NMR Characterization of Stannyl Triazoles
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Introduction: The Rising Significance of Stannyl Triazoles in Modern Chemistry
Stannyl triazoles, a unique class of organometallic compounds, have garnered considerable attention within the scientific community, particularly in the realms of medicinal chemistry and materials science. These molecules feature a five-membered triazole ring, a stable aromatic heterocycle containing three nitrogen atoms, covalently bonded to a tin atom.[1][2] This juxtaposition of an organotin moiety and a triazole scaffold bestows upon them a distinctive set of physicochemical properties and a broad spectrum of potential applications.
Triazole derivatives, in general, are recognized for their diverse biological activities, including antifungal, anticancer, and antiviral properties.[3][4][5] The incorporation of a stannyl group can further modulate these activities and introduce novel functionalities. In drug development, the triazole ring can act as a pharmacophore, a linker, or a bioisostere for other functional groups, influencing the compound's polarity, hydrogen bonding capacity, and overall pharmacokinetic profile.[6][7] The tin atom, in turn, can participate in coordination chemistry, potentially interacting with biological targets or serving as a reactive center for further chemical modifications.
A thorough understanding of the molecular structure and precise characterization of these compounds are paramount for elucidating structure-activity relationships (SAR) and advancing their development. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool for the unambiguous structural elucidation of stannyl triazoles in solution. This guide provides a comprehensive overview of the key structural features of stannyl triazoles and a detailed exploration of their characterization using multinuclear NMR spectroscopy.
Part 1: Unraveling the Molecular Architecture of Stannyl Triazoles
The molecular structure of stannyl triazoles is defined by the nature of the triazole isomer (1,2,3- or 1,2,4-triazole), the position of the stannyl group on the ring, and the substituents on both the tin atom and the triazole ring.
Isomerism in the Triazole Core
Triazoles exist as two primary constitutional isomers: 1,2,3-triazoles and 1,2,4-triazoles, which differ in the arrangement of the three nitrogen atoms within the five-membered ring.[1][2] This seemingly subtle difference has profound implications for the molecule's electronic distribution, dipole moment, and coordination properties.
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1,2,3-Triazoles: Often synthesized via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," these isomers can exist as 1,4-disubstituted, 1,5-disubstituted, or 1,4,5-trisubstituted derivatives.[8][9] The regioselectivity of the synthesis is a critical factor in determining the final product.
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1,2,4-Triazoles: These isomers possess a different arrangement of nitrogen atoms and can be synthesized through various methods, including the reaction of hydrazonoyl chlorides with nitriles.[10] They offer distinct electronic and steric properties compared to their 1,2,3-counterparts.
The specific isomer of the triazole ring directly influences the chemical environment of the constituent atoms and, consequently, their NMR spectral signatures.
The Stannyl Moiety: Bonding and Coordination
The tin atom in stannyl triazoles is typically in the +4 oxidation state and is covalently bonded to one of the nitrogen atoms of the triazole ring. The substituents on the tin atom, commonly alkyl (e.g., butyl, methyl) or aryl groups, significantly impact the compound's steric hindrance, lipophilicity, and reactivity.
The coordination number of the tin atom can vary. While typically tetracoordinate in simple stannyl triazoles, it can expand its coordination sphere to become penta- or hexacoordinate through interactions with solvent molecules or other coordinating species.[11] This flexibility in coordination is a key feature of organotin chemistry and can be readily investigated using ¹¹⁹Sn NMR spectroscopy.
Regiochemistry of Stannylation
The position of the stannyl group on the triazole ring is a crucial structural determinant. In unsymmetrically substituted triazoles, multiple regioisomers are possible. For instance, in a 1-substituted 1,2,3-triazole, the stannyl group can potentially attach to N2 or N3. Similarly, in a 4-substituted 1,2,4-triazole, attachment can occur at N1 or N2. The regioselectivity of the stannylation reaction is influenced by steric and electronic factors of the substituents on the triazole ring.[12][13] Unambiguous determination of this regiochemistry is a primary objective of NMR characterization.
Part 2: A Deep Dive into the NMR Characterization of Stannyl Triazoles
Multinuclear NMR spectroscopy is the cornerstone for the structural elucidation of stannyl triazoles. A combination of ¹H, ¹³C, and ¹¹⁹Sn NMR experiments, often supplemented with 2D correlation techniques, provides a wealth of information about the molecule's connectivity, stereochemistry, and electronic environment.
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR spectroscopy provides valuable information about the number, connectivity, and chemical environment of the protons in the molecule.
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Triazole Ring Protons: The chemical shift of the proton(s) on the triazole ring is highly diagnostic. For example, in 1,4-disubstituted 1,2,3-triazoles, the C5-H proton typically appears as a singlet in the aromatic region. Its precise chemical shift is influenced by the nature of the substituents on the ring and the tin atom.
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Substituents on the Tin Atom: The protons of the alkyl or aryl groups attached to the tin atom exhibit characteristic chemical shifts and coupling patterns. A notable feature is the presence of "tin satellites," which are satellite peaks flanking the main proton signal. These arise from the coupling between the protons and the NMR-active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn). The magnitude of the tin-proton coupling constants (ⁿJ(Sn,H)) provides valuable structural information.
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Substituents on the Triazole Ring: The protons of any substituents on the carbon atoms of the triazole ring will also give rise to distinct signals, aiding in the complete structural assignment.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule.
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Triazole Ring Carbons: The chemical shifts of the carbon atoms in the triazole ring are sensitive to the substitution pattern and the electronic nature of the attached groups.[14][15] For instance, the chemical shifts of C4 and C5 in a 1,2,3-triazole can help distinguish between 1,4- and 1,5-regioisomers.[8]
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Substituents on the Tin Atom: The carbon atoms of the alkyl or aryl groups attached to the tin atom also show characteristic chemical shifts. Similar to ¹H NMR, coupling between these carbons and the tin isotopes (ⁿJ(Sn,C)) can be observed, providing further structural confirmation.
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DEPT and 2D Techniques: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are useful for distinguishing between CH, CH₂, and CH₃ groups. Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for unambiguously assigning the ¹H and ¹³C signals and establishing long-range connectivities, which is crucial for determining the regiochemistry of stannylation.[8][16]
¹¹⁹Sn NMR Spectroscopy: A Direct Window into the Tin Center
¹¹⁹Sn NMR spectroscopy is a particularly powerful technique for studying stannyl triazoles as it directly probes the tin nucleus.[17][18] The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number, the nature of the substituents on the tin atom, and the overall electronic environment around the tin center.
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Chemical Shift Ranges: The ¹¹⁹Sn chemical shift can span a wide range, typically from approximately +200 ppm to -400 ppm. Tetracoordinate organotin compounds generally resonate in the downfield region, while higher coordination numbers (penta- and hexacoordinate) lead to significant upfield shifts.[11] This makes ¹¹⁹Sn NMR an excellent tool for studying coordination equilibria in solution.
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Influence of Substituents: The electronegativity of the groups attached to the tin atom influences the ¹¹⁹Sn chemical shift. More electronegative substituents generally cause a downfield shift.
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Coupling Constants: Coupling between ¹¹⁹Sn and other NMR-active nuclei, such as ¹H, ¹³C, and ¹⁵N, can provide valuable information about the bonding and geometry around the tin atom.
Table 1: Typical NMR Data Ranges for Stannyl Triazoles
| Nucleus | Chemical Shift Range (ppm) | Key Observations |
| ¹H | 7.5 - 8.5 (Triazole C-H) | Chemical shift is sensitive to substituents and isomerism. |
| 0.8 - 1.5 (Alkyl-Sn) | Presence of ¹¹⁷/¹¹⁹Sn satellites is a key indicator. | |
| ¹³C | 120 - 150 (Triazole C) | Chemical shifts help differentiate between regioisomers.[14][15] |
| 10 - 40 (Alkyl-Sn) | ⁿJ(Sn,C) coupling provides structural information. | |
| ¹¹⁹Sn | +200 to -400 | Highly sensitive to coordination number and substituents.[11] |
Part 3: Experimental Protocols and Methodologies
The successful characterization of stannyl triazoles relies on robust synthetic and analytical protocols.
Synthesis of Stannyl Triazoles: A Step-by-Step Approach
A common method for the synthesis of stannyl triazoles involves the reaction of a triazole with an organotin halide or oxide in the presence of a base.
Protocol: Synthesis of a Tributylstannyl-1,2,3-triazole
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Reaction Setup: To a solution of the desired 1,2,3-triazole in an appropriate aprotic solvent (e.g., toluene, THF), add one equivalent of a suitable base (e.g., sodium hydride, potassium carbonate).
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Stannylation: To the resulting solution, add one equivalent of tributyltin chloride (or another suitable organotin halide) dropwise at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.
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Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Aprotic Solvent: An aprotic solvent is used to prevent reaction with the organotin reagent.
-
Base: The base is necessary to deprotonate the triazole, making it a more potent nucleophile to attack the electrophilic tin center.
-
Purification: Column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the purity of the final compound for subsequent analysis.
NMR Sample Preparation and Data Acquisition
Proper sample preparation and the selection of appropriate NMR experiments are crucial for obtaining high-quality data.
Protocol: NMR Analysis of a Stannyl Triazole
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Sample Preparation: Dissolve approximately 5-10 mg of the purified stannyl triazole in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can also be run to differentiate carbon types.
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¹¹⁹Sn NMR Acquisition: Acquire a one-dimensional ¹¹⁹Sn NMR spectrum. This may require a longer acquisition time due to the lower natural abundance and gyromagnetic ratio of the ¹¹⁹Sn nucleus.
-
2D NMR Acquisition: If necessary for complete structural assignment, acquire 2D NMR spectra such as COSY, HSQC, and HMBC.[19]
Self-Validating System: The consistency of the data across all NMR experiments provides a self-validating system. For example, the connectivities established by HMBC should be consistent with the proposed structure based on the 1D spectra.
Part 4: Visualizing Molecular Structure and Analytical Workflows
Visual representations are invaluable for understanding the complex relationships between molecular structure and analytical data.
Caption: General molecular structure of a stannyl triazole.
Caption: Workflow for NMR-based structural elucidation of stannyl triazoles.
Conclusion: The Synergy of Structure and Spectroscopy
The comprehensive analysis of stannyl triazoles through multinuclear NMR spectroscopy provides an unparalleled level of structural detail. By judiciously applying a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR techniques, researchers can confidently determine the isomeric form of the triazole ring, the regiochemistry of stannylation, and the coordination environment of the tin atom. This detailed structural information is indispensable for understanding the reactivity, biological activity, and material properties of this fascinating class of compounds. As the fields of drug discovery and materials science continue to evolve, the robust characterization of novel molecular architectures like stannyl triazoles will remain a critical driver of innovation. For definitive structural validation in the solid state, single-crystal X-ray crystallography is the gold standard, providing an unambiguous three-dimensional model of the molecule.[20]
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